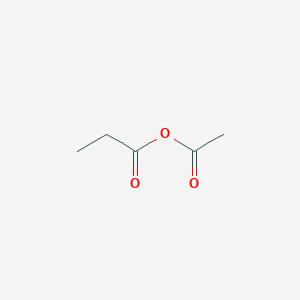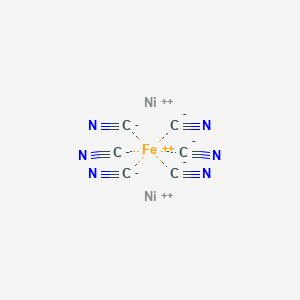
Dinickel hexacyanoferrate
Overview
Description
Dinickel hexacyanoferrate is a coordination compound that belongs to the family of Prussian blue analogs. These compounds are known for their unique open framework structures, which make them suitable for various applications, particularly in the field of energy storage. This compound is composed of nickel and iron atoms coordinated with cyanide ligands, forming a three-dimensional network.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dinickel hexacyanoferrate can be synthesized through a co-precipitation method. This involves mixing aqueous solutions of nickel salts (such as nickel chloride or nickel sulfate) with potassium hexacyanoferrate under controlled conditions. The reaction typically occurs at room temperature, and the product is obtained as a precipitate, which is then filtered, washed, and dried.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the yield and purity of the product. The use of chelating agents, such as citrate, can also help in controlling the size and morphology of the resulting nanocrystals .
Chemical Reactions Analysis
Types of Reactions: Dinickel hexacyanoferrate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the iron and nickel centers undergo changes in their oxidation states.
Ion Exchange: The open framework structure allows for the exchange of cations, such as sodium or potassium, within the lattice.
Common Reagents and Conditions:
Oxidation: Reactions with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reactions with reducing agents such as sodium borohydride.
Ion Exchange: Reactions with solutions containing different cations, such as sodium chloride or potassium nitrate.
Major Products:
Oxidation and Reduction: The products depend on the specific redox conditions but generally involve changes in the oxidation states of the metal centers.
Ion Exchange: The exchanged cations within the framework structure.
Scientific Research Applications
Dinickel hexacyanoferrate has a wide range of applications in scientific research:
Energy Storage: It is used as a cathode material in sodium-ion batteries due to its high specific capacity and cycling stability.
Electrochemical Capacitors: The compound’s open framework structure and redox properties make it suitable for use in supercapacitors.
Catalysis: It can act as a catalyst in various chemical reactions, including oxidation and reduction processes.
Environmental Remediation: The compound can be used to remove heavy metals and other contaminants from water through ion exchange processes.
Mechanism of Action
The mechanism by which dinickel hexacyanoferrate exerts its effects is primarily related to its open framework structure and redox properties. The compound’s ability to undergo reversible redox reactions allows it to store and release energy efficiently. The molecular targets and pathways involved include the intercalation and deintercalation of cations within the lattice, as well as the redox cycling of the metal centers .
Comparison with Similar Compounds
Dinickel hexacyanoferrate is unique among Prussian blue analogs due to its specific combination of nickel and iron centers. Similar compounds include:
- Nickel-potassium hexacyanoferrate
- Copper hexacyanoferrate
- Cobalt hexacyanoferrate
Compared to these compounds, this compound offers a balance of high specific capacity, cycling stability, and ease of synthesis, making it particularly attractive for energy storage applications .
Properties
IUPAC Name |
iron(2+);nickel(2+);hexacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Fe.2Ni/c6*1-2;;;/q6*-1;3*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWODCICMZQPBPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Ni+2].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6FeN6Ni2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14874-78-3 | |
| Record name | Nickel ferrocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014874783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dinickel hexacyanoferrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


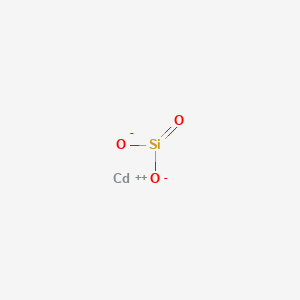

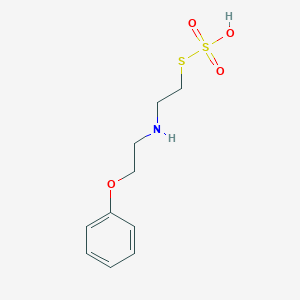
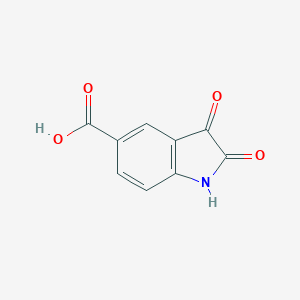

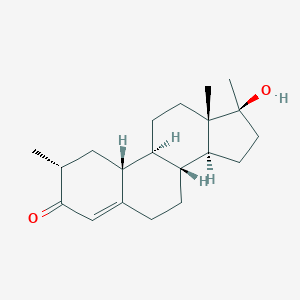
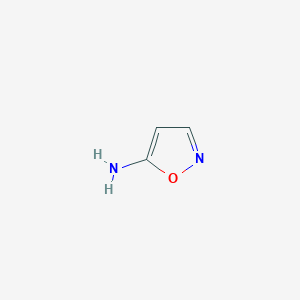
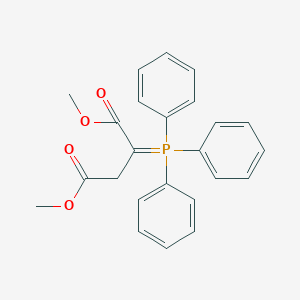


![2-Azaspiro[4.5]decane](/img/structure/B86298.png)
![Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate](/img/structure/B86299.png)

